REACTION_CXSMILES
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C(NC(C)C)(C)C.C([Li])CCC.CCCCCC.[F:19][C:20]([F:29])([F:28])[C:21]([O:23]C(C)(C)C)=O.[C:30]1([CH2:36][C:37](=[N:39]O)[NH2:38])[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1.Cl>O1CCCC1>[F:29][C:20]([F:19])([F:28])[C:21]1[O:23][N:38]=[C:37]([NH2:39])[C:36]=1[C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1
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Name
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solution
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Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
|
64 mL
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Type
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reactant
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Smiles
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CCCCCC
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Name
|
|
Quantity
|
10.21 g
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Type
|
reactant
|
Smiles
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FC(C(=O)OC(C)(C)C)(F)F
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Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)CC(N)=NO
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Name
|
|
Quantity
|
45 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
14.5 mL
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Type
|
reactant
|
Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Control Type
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UNSPECIFIED
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Setpoint
|
-75 °C
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Type
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CUSTOM
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Details
|
After the mixture was stirred at -75° C. for 1 hour
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
with cooling below 0° C
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Type
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CUSTOM
|
Details
|
at 0° C.
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Type
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CUSTOM
|
Details
|
for 30 minutes
|
Duration
|
30 min
|
Type
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ADDITION
|
Details
|
was added dropwise
|
Type
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CUSTOM
|
Details
|
the mixture below -72° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature over 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
DISTILLATION
|
Details
|
The reaction mixure was distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove tetrahydrofuran and n-hexane
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Type
|
EXTRACTION
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Details
|
extracted with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
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Details
|
After the extract was dried with anhydrous sodium sulfate
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Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by column chromatography on alumina and silica gel
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=C(C(=NO1)N)C1=CC=CC=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.6 g | |
YIELD: PERCENTYIELD | 13.1% | |
YIELD: CALCULATEDPERCENTYIELD | 13.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |